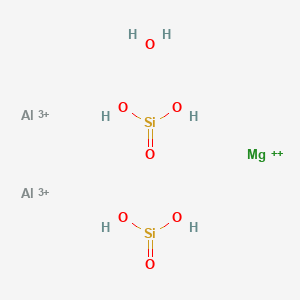Magnesium aluminosilicate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Almasilate is used in the treatment of peptic ulcers . Peptic ulcers are sores that develop on the lining of the stomach, upper small intestine or esophagus.
- Dyspepsia, also known as indigestion, is another condition that Almasilate can help treat . Symptoms of dyspepsia include discomfort or a burning feeling in the upper abdomen, bloating, belching, and nausea.
- Almasilate is used to treat heartburn, a condition where stomach acid is pushed back up into the esophagus causing a burning pain in the lower chest .
- Almasilate is used for the symptomatic treatment of acid indigestion . Acid indigestion symptoms include an upset stomach, bloating, and nausea.
- Almasilate is used for the symptomatic treatment of sour stomach , a condition characterized by a group of symptoms upset stomach caused by problems in gastric function.
- Almasilate is used for the symptomatic treatment of upset stomach , a condition that can cause symptoms such as nausea, vomiting, and discomfort in the upper abdomen.
Treatment of Peptic Ulcers
Treatment of Dyspepsia
Treatment of Heartburn
Treatment of Acid Indigestion
Treatment of Sour Stomach
Treatment of Upset Stomach
Magnesium aluminosilicate is a compound composed primarily of magnesium oxide, aluminum oxide, and silicon dioxide, with the general formula . It appears as a white, fine powder that is odorless and tasteless. This compound is notable for its high thermal stability and low solubility in water, making it suitable for various applications in industries such as pharmaceuticals, food additives, and materials science.
Almasilate is generally considered safe for short-term use as an antacid []. However, some potential safety concerns exist:
- Aluminum Toxicity: Long-term use of aluminum-containing antacids, including Almasilate, may lead to aluminum accumulation in the body, potentially affecting bone health and kidney function [].
- Magnesium-related side effects: High doses of Almasilate may cause diarrhea due to the magnesium content [].
Please note:
- The information on chemical reactions and physical properties is based on general scientific understanding of similar compounds and may require further research to confirm specific details about Almasilate.
- Safety information is for general guidance only. Always refer to official prescribing information or consult a healthcare professional for specific advice.
- Formation of Magnesium Hydroxide: Magnesium chloride reacts with caustic soda to form magnesium hydroxide.
- Substitution Reaction: The magnesium hydroxide then undergoes a substitution reaction with sodium aluminosilicate to form magnesium aluminosilicate .
- Washing and Drying: The resultant product is washed to remove excess caustic soda and other soluble salts, followed by drying to yield the final powdered form .
Magnesium aluminosilicate exhibits various biological activities, particularly in its role as an antacid. It can neutralize gastric acid, thus providing relief from heartburn and indigestion. Additionally, it has been studied for its potential use in drug delivery systems due to its biocompatibility and ability to form gels in aqueous solutions .
Several synthesis methods exist for producing magnesium aluminosilicate:
- Hydrothermal Synthesis: Involves heating a mixture of magnesium salts, aluminum sources, and silica under high pressure and temperature conditions.
- Sol-Gel Process: This method utilizes sol-gel chemistry to create a homogeneous mixture that transforms into a solid network upon drying and heating.
- Precipitation Method: Involves mixing solutions of magnesium salts with sodium silicate and sodium aluminate, followed by controlled precipitation of the desired compound .
Magnesium aluminosilicate has a wide range of applications:
- Pharmaceuticals: Used as an excipient in tablets and as an antacid.
- Food Industry: Acts as an anti-caking agent and stabilizer in powdered foods.
- Cosmetics: Incorporated into formulations for its thickening and absorbing properties.
- Construction Materials: Utilized in cements and ceramics due to its thermal stability .
Research on the interactions of magnesium aluminosilicate with other compounds has shown its ability to form complexes with various ions, enhancing its functional properties. For example, studies have demonstrated its effectiveness in adsorbing heavy metals from aqueous solutions, making it valuable in environmental remediation efforts . Additionally, its interactions with organic compounds have implications for drug formulation and delivery systems.
Magnesium aluminosilicate shares similarities with several related compounds. Here is a comparison highlighting its uniqueness:
| Compound | Composition | Unique Features |
|---|---|---|
| Sodium Aluminosilicate | More soluble; used primarily in glass production | |
| Calcium Aluminosilicate | Commonly used in cement; different mechanical properties | |
| Potassium Aluminosilicate | Used in ceramics; higher melting point than magnesium variant | |
| Aluminum Silicate | Lacks magnesium; used mainly as a filler material |
Magnesium aluminosilicate is unique due to its specific combination of magnesium, aluminum, and silica that provides distinct physical properties such as lower solubility and enhanced thermal stability compared to other aluminosilicates.








